molecular formula C10H10N2OS B8314811 2-(Ethylthio)quinazolin-7-ol

2-(Ethylthio)quinazolin-7-ol

Cat. No.: B8314811
M. Wt: 206.27 g/mol
InChI Key: CCKNEGCINJAQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylthio)quinazolin-7-ol is a synthetic organic compound based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The quinazoline core is known for its versatile pharmacological properties and is a privileged structure in the development of kinase inhibitors. This compound is specifically designed for research applications, particularly in the field of oncology. The quinazoline scaffold is a well-established pharmacophore in the development of potent anticancer agents. Many approved drugs and investigational compounds featuring this core structure function as kinase inhibitors, targeting key signaling pathways that drive tumor cell proliferation and survival . The 7-hydroxy substituent on the quinazoline ring is a key functional group that has been associated with enhanced binding affinity in kinase inhibition studies. Research on similar anilinoquinazoline compounds has shown that a phenolic moiety at certain positions can significantly improve potency against specific kinase targets . The ethylthioether group at the 2-position is a common feature that can be explored for structure-activity relationship (SAR) studies, as modifications at this site are known to influence the compound's electronic properties, metabolic stability, and overall binding interactions with biological targets . Primary Research Applications: - Kinase Inhibition Studies: Serves as a key intermediate or lead compound for the design and synthesis of novel inhibitors targeting receptor tyrosine kinases (RTKs) such as the RET kinase and the Epidermal Growth Factor Receptor (EGFR) family . - Structure-Activity Relationship (SAR) Exploration: Used to investigate the effect of substituents on the quinazoline core regarding potency, selectivity, and metabolic stability . - Anticancer Research: Evaluated in vitro for its cytotoxic effects and ability to induce cell death pathways (including apoptosis) in various human cancer cell lines . Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-ethylsulfanylquinazolin-7-ol

InChI

InChI=1S/C10H10N2OS/c1-2-14-10-11-6-7-3-4-8(13)5-9(7)12-10/h3-6,13H,2H2,1H3

InChI Key

CCKNEGCINJAQFH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C=CC(=CC2=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

Quinazoline derivatives often exhibit modified bioactivity based on substituent patterns. For example:

  • 2-Chloroquinazolin-7-ol : A chloro substituent increases electronegativity, enhancing reactivity but possibly reducing metabolic stability compared to ethylthio.
  • 2-Aminoquinazolin-7-ol: An amino group introduces hydrogen-bonding capacity, contrasting with the hydrophobic ethylthio moiety.

The ethylthio group in 2-(Ethylthio)quinazolin-7-ol may improve membrane permeability compared to polar substituents, while the hydroxyl group at position 7 could facilitate interactions with biological targets .

Ethylthio-Containing Heterocycles

Ethylthio groups are prevalent in sulfur-containing heterocycles with diverse applications:

  • Thiophene Derivatives : describes S-ethyl substituents in trifluoromethylthiophene intermediates. These compounds, such as 5-(ethylthio)-3-(trifluoromethyl)thiophene , are synthesized for agrochemical or material science applications. The ethylthio group here enhances stability and modulates electronic properties .
  • Benzo[d]thiazole Derivatives: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate () features an ethyl ester group. Unlike the ethylthio group in quinazoline, the ester contributes to hydrophilicity and metabolic lability, highlighting how sulfur vs. oxygen in substituents affects chemical behavior .

Ethylthio-Containing Organophosphates

Organophosphate pesticides, such as Demeton and Metasystox (), incorporate ethylthioethyl phosphorothioate groups. These compounds inhibit acetylcholinesterase, leading to insecticidal activity. The ethylthio group acts as a leaving group during metabolic activation, contrasting with its role in this compound, where it likely contributes to structural stability or target binding .

Data Tables

Table 1: Structural and Functional Comparison of Ethylthio-Containing Compounds

Compound Core Structure Key Substituents Primary Application
This compound Quinazoline 2-ethylthio, 7-hydroxy Potential pharmaceuticals
Demeton () Organophosphate O,O-diethyl, S-ethylthioethyl Pesticide
Thiophene derivative () Thiophene Ethylthio, trifluoromethyl Synthetic intermediate
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate () Benzo[d]thiazole 2-amino, 7-ethyl ester Laboratory chemical

Table 2: Key Properties Influenced by Substituents

Property This compound Demeton Thiophene Derivative
Lipophilicity (logP) High (ethylthio) Moderate High (trifluoromethyl)
Hydrogen Bonding Yes (7-OH) No No
Bioactivity Mechanism Target-specific binding AChE inhibition Material stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Ethylthio)quinazolin-7-ol, and how do reaction conditions (e.g., solvent, temperature) impact product yield?

  • Methodological Answer : Synthesis typically involves substitution reactions using thiols or amines under basic conditions (e.g., NaOH). For example, refluxing with ethanol as a solvent (80–90°C, 4–8 hours) optimizes yield and purity. Multi-step routes require strict control of stoichiometry and temperature to avoid side products like sulfoxides .

Q. Which spectroscopic techniques (e.g., NMR, IR, mass spectrometry) are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and ethylthio group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).
  • IR : Confirms hydroxyl (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • High-resolution MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 247.08). Computational tools like Avogadro aid in structural visualization .

Q. What in vitro assays are commonly employed to evaluate the antimicrobial potential of this compound, and what are key experimental parameters?

  • Methodological Answer :

  • Microbial Growth Inhibition : Use standardized strains (e.g., E. coli, S. aureus) in broth microdilution assays (24–48 h incubation, 37°C).
  • Key Parameters : Minimum inhibitory concentration (MIC) determination via optical density (OD₆₀₀) measurements. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical .

Advanced Research Questions

Q. How can molecular docking studies be optimized to elucidate the binding mechanisms of this compound with bacterial target proteins?

  • Methodological Answer :

  • Protein Preparation : Use PDB structures (e.g., E. coli DNA gyrase, PDB ID: 1KZN) with hydrogen atoms added and water molecules removed.
  • Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field. Validate docking poses via RMSD clustering (<2.0 Å) and compare with co-crystallized ligands .

Q. What strategies mitigate discrepancies in reported bioactivity data among structurally similar quinazoline derivatives, such as those differing in substituent groups?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline vs. ethyl 2,4-dichloroquinazoline-6-carboxylate) using similarity scores (e.g., Tanimoto coefficient >0.8).
  • Standardized Assays : Control variables like cell line passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What are the environmental toxicity implications of this compound based on aquatic toxicity assays, and how should these findings influence laboratory safety protocols?

  • Methodological Answer :

  • Aquatic Toxicity : EC₅₀ values for Scenedesmus quadricauda (11.4 mg/L, growth inhibition) and LC₅₀ for Daphnia magna (20.2 mg/L, 48 h) indicate moderate toxicity.
  • Safety Measures : Implement waste neutralization (e.g., activated carbon filtration) and adhere to PPE protocols (gloves, lab coats) to prevent aquatic contamination .

Q. How does the ethylthio group in this compound facilitate coordination with transition metals, and what are the applications of such complexes in catalysis or bioinorganic chemistry?

  • Methodological Answer :

  • Coordination Chemistry : The ethylthio sulfur acts as a soft donor ligand for Zn(II) or Cd(II). Synthesis involves refluxing with metal salts (e.g., ZnCl₂) in methanol, yielding octahedral complexes.
  • Applications : These complexes show catalytic activity in Suzuki-Miyaura cross-coupling or as luminescent probes. Characterize via UV-Vis (d-d transitions at 450–500 nm) and XRD .

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